Cas no 2694724-83-7 (5-chloro-3-methoxy-N-methylpyrazin-2-amine)

5-Chloro-3-methoxy-N-methylpyrazin-2-amine is a pyrazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyrazine core with methoxy and methylamino functional groups, offering versatility in synthetic modifications. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for further derivatization or as a building block in heterocyclic chemistry. Its chloro and methoxy substituents enhance reactivity for nucleophilic or electrophilic substitutions, while the N-methylamine group provides a handle for additional functionalization. This compound may serve as a key intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeted drug discovery.
5-chloro-3-methoxy-N-methylpyrazin-2-amine structure
2694724-83-7 structure
Product Name:5-chloro-3-methoxy-N-methylpyrazin-2-amine
CAS No:2694724-83-7
MF:C6H8ClN3O
MW:173.600219726563
MDL:MFCD32061788
CID:5612853
PubChem ID:165950874
Update Time:2025-10-10

5-chloro-3-methoxy-N-methylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-33051295
    • 5-chloro-3-methoxy-N-methylpyrazin-2-amine
    • 2694724-83-7
    • MDL: MFCD32061788
    • Inchi: 1S/C6H8ClN3O/c1-8-5-6(11-2)10-4(7)3-9-5/h3H,1-2H3,(H,8,9)
    • InChI Key: ZJEOZFCFXSNWJA-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=N1)OC)NC

Computed Properties

  • Exact Mass: 173.0355896g/mol
  • Monoisotopic Mass: 173.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 47Ų

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5-chloro-3-methoxy-N-methylpyrazin-2-amine Related Literature

Additional information on 5-chloro-3-methoxy-N-methylpyrazin-2-amine

Research Brief on 5-chloro-3-methoxy-N-methylpyrazin-2-amine (CAS: 2694724-83-7) in Chemical Biology and Pharmaceutical Applications

5-chloro-3-methoxy-N-methylpyrazin-2-amine (CAS: 2694724-83-7) is a pyrazine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.

The synthesis of 5-chloro-3-methoxy-N-methylpyrazin-2-amine involves a multi-step process that includes chlorination, methoxylation, and methylation reactions. Recent advancements in synthetic chemistry have enabled the production of this compound with higher yields and purity, which is critical for its application in drug discovery. Researchers have also explored its structural analogs to identify compounds with improved pharmacokinetic properties and reduced toxicity profiles.

In pharmacological studies, 5-chloro-3-methoxy-N-methylpyrazin-2-amine has demonstrated inhibitory activity against several kinases implicated in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibition of the JAK-STAT signaling pathway, which is often dysregulated in hematologic malignancies. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

Beyond oncology, this compound has also shown antimicrobial properties. A recent study in Antimicrobial Agents and Chemotherapy highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the chloro and methoxy functional groups play a crucial role in disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Despite these promising results, challenges remain in the clinical translation of 5-chloro-3-methoxy-N-methylpyrazin-2-amine. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Ongoing research aims to overcome these hurdles by employing computational modeling and high-throughput screening techniques.

In conclusion, 5-chloro-3-methoxy-N-methylpyrazin-2-amine represents a versatile scaffold in medicinal chemistry with applications spanning oncology and infectious diseases. Continued research into its mechanism of action and therapeutic potential is expected to yield significant advancements in drug development. Future studies should focus on optimizing its pharmacological properties and evaluating its safety and efficacy in clinical settings.

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